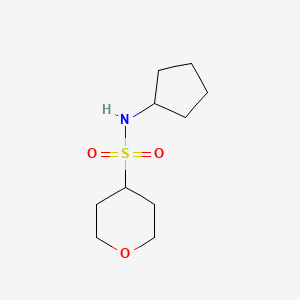

N-cyclopentyloxane-4-sulfonamide

Description

Historical and Contemporary Significance of Sulfonamide Scaffolds in Chemical Research

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of medicinal chemistry and has a rich history. wikipedia.org The journey began in the 1930s with the discovery of Prontosil, the first broadly effective antibacterial drug. wikipedia.orgresearchgate.net It was soon discovered that Prontosil was a prodrug, metabolizing in the body to the active agent sulfanilamide. openaccesspub.orgbrill.com This breakthrough ushered in the era of sulfa drugs, which were credited with saving countless lives before the widespread availability of penicillin and played a crucial role during World War II. wikipedia.orghuvepharma.com

The initial wave of sulfa drugs worked by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgacs.org This mechanism, which halts bacterial growth rather than directly killing the cells, made them highly effective against a wide range of bacterial infections. wikipedia.orgijpsjournal.com

While their use as standalone antibiotics has diminished due to bacterial resistance, the sulfonamide scaffold remains highly relevant. researchgate.net Contemporary research has expanded their application far beyond antibacterial agents. Today, sulfonamide derivatives are integral to a diverse array of pharmaceuticals, including:

Diuretics (e.g., hydrochlorothiazide, furosemide) wikipedia.orgekb.eg

Anticancer agents (e.g., pazopanib) ekb.egfrontiersrj.com

Anti-inflammatory drugs (e.g., celecoxib) ekb.egfrontiersrj.com

Antiviral agents , including HIV protease inhibitors like darunavir (B192927) ekb.eg

Anticonvulsants (e.g., zonisamide) ekb.eg

Carbonic anhydrase inhibitors used to treat glaucoma (e.g., dorzolamide) ekb.egajchem-b.com

Beyond medicine, sulfonamides are valuable in synthetic chemistry as protecting groups for amines and as building blocks for creating complex molecules. wikipedia.orgajchem-b.com Their rigid, crystalline nature also makes them useful for the derivatization and identification of amines. wikipedia.org

Rationale for Investigating N-cyclopentyloxane-4-sulfonamide and its Structural Class

The investigation into a molecule like N-cyclopentyl-tetrahydropyran-4-sulfonamide is driven by the principles of modern drug design, where specific structural motifs are chosen to optimize a compound's properties. The rationale for this particular structural class can be broken down by examining its key components: the N-cyclopentyl group and the tetrahydropyran-4-sulfonamide core.

The N-cyclopentyl Group: The inclusion of small carbocyclic rings like cyclopentyl and cyclopropyl (B3062369) groups is a well-established strategy in medicinal chemistry. scientificupdate.comnih.gov Attaching a cyclopentyl ring to the sulfonamide nitrogen (N-alkylation) can influence several key parameters:

Conformational Restriction: The rigid nature of the cyclopentyl ring can lock the molecule into a specific conformation, which can lead to more favorable and selective binding to a biological target. researchgate.net

Modulation of Physicochemical Properties: The cyclopentyl group is hydrophobic and can increase the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.comnih.gov

Metabolic Stability: Introducing such rings can block sites of metabolism, increasing the drug's half-life. nih.govresearchgate.net

Potency and Selectivity: By filling hydrophobic pockets in a target enzyme or receptor, the cyclopentyl group can enhance binding affinity and, therefore, potency. researchgate.netnih.gov Research has shown that cyclopentyl groups can significantly increase potency towards specific receptors. nih.gov

The Tetrahydropyran (B127337) (THP) or Oxane Moiety: The tetrahydropyran ring is a saturated six-membered ring containing an oxygen atom. wikipedia.orgchemicalbook.com It is a prevalent scaffold in many biologically active natural products and approved drugs, such as the anticancer agent eribulin. pharmablock.comchemicalbook.com Its inclusion is strategic for several reasons:

Hydrogen Bonding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can increase binding affinity. pharmablock.com

Bioisosterism: The THP ring is often used as a bioisostere for a cyclohexane (B81311) ring, offering similar steric bulk but with modified polarity and metabolic properties. pharmablock.com

Overview of this compound within the Broader Sulfonamide Landscape

A compound like N-cyclopentyl-tetrahydropyran-4-sulfonamide sits (B43327) at the intersection of several important classes of chemical structures. It is an N-substituted, non-aromatic sulfonamide. Unlike the classic sulfa drugs which feature an aniline (B41778) (p-aminobenzene) core, this molecule is built upon a saturated heterocyclic ring (tetrahydropyran). nih.gov

This positions it as a modern synthetic compound, likely designed as a building block or a specific probe for a biological target rather than a broad-spectrum antibiotic. Its structure combines the well-understood sulfonamide functional group with two popular motifs in contemporary drug discovery: a cycloalkyl substituent and a saturated oxygen-containing heterocycle.

The investigation of such molecules is part of a broader effort to explore new chemical space. By combining these specific structural elements, chemists aim to fine-tune the physicochemical properties of the molecule to achieve a desired biological effect, whether that be inhibiting a specific enzyme or interacting with a particular receptor. acs.orgresearchgate.net The synthesis of such a compound would likely involve the reaction of tetrahydropyran-4-sulfonyl chloride with cyclopentylamine (B150401). wikipedia.org

Illustrative Physicochemical Data

Since "this compound" is not a cataloged compound, exact experimental data is unavailable. However, we can create an illustrative table of predicted properties based on its constituent parts and related known compounds to provide context.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Sulfanilamide (Reference) | Cyclopentylamine (Building Block) | Tetrahydropyran (Building Block) | N-cyclopentyl-tetrahydropyran-4-sulfonamide (Predicted) |

|---|---|---|---|---|

| Molecular Formula | C₆H₈N₂O₂S | C₅H₁₁N | C₅H₁₀O | C₁₀H₁₉NO₃S |

| Molar Mass ( g/mol ) | 172.20 | 85.15 | 86.13 | 233.33 |

| Boiling Point (°C) | Decomposes | 106-108 | 88 | >200 (Estimated) |

| Acidity (pKa) | ~10.4 (Amide N-H) | ~11.1 (Ammonium ion) | N/A | ~10-11 (Sulfonamide N-H, Estimated) |

| LogP (Lipophilicity) | -0.09 | 1.0 | 0.4 | ~1.5-2.0 (Estimated) |

Data for reference compounds are sourced from public chemical databases. Predicted data for the target compound is an estimation based on computational models and structural analogy.

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-cyclopentyl-tetrahydropyran-4-sulfonamide |

| Prontosil |

| Sulfanilamide |

| Hydrochlorothiazide |

| Furosemide |

| Pazopanib |

| Celecoxib |

| Darunavir |

| Zonisamide |

| Dorzolamide |

| Eribulin |

| Cyclohexane |

| Tetrahydropyran-4-sulfonyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyloxane-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSOJZPVHKCFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of N Cyclopentyloxane 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Determination

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of N-cyclopentyloxane-4-sulfonamide is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl and tetrahydropyran (B127337) rings, as well as the amine proton of the sulfonamide group.

The protons on the tetrahydropyran ring typically appear in the range of 1.50-4.00 ppm. The protons at C2 and C6, being adjacent to the oxygen atom, are the most deshielded and would likely resonate at the lower field end of this range (δ 3.50-4.00). The axial and equatorial protons at these positions are diastereotopic and would be expected to show geminal coupling. They will also couple with the adjacent protons at C3 and C5, respectively. The remaining protons on the tetrahydropyran ring at C3, C4, and C5 would produce a complex multiplet in the upfield region (δ 1.50-2.00).

The cyclopentyl group protons would also generate signals in the aliphatic region of the spectrum. The methine proton attached to the nitrogen atom is expected to be deshielded due to the adjacent electron-withdrawing sulfonamide group and would likely appear as a multiplet. The remaining methylene (B1212753) protons of the cyclopentyl ring would give rise to complex overlapping multiplets.

The sulfonamide NH proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is generally found in the range of δ 5.0-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Tetrahydropyran H-2ax, H-6ax | 3.40 - 3.60 | ddd | Jgem ≈ 11-13, Jax-ax ≈ 8-10, Jax-eq ≈ 2-4 |

| Tetrahydropyran H-2eq, H-6eq | 3.90 - 4.10 | ddd | Jgem ≈ 11-13, Jeq-ax ≈ 2-4, Jeq-eq ≈ 1-3 |

| Tetrahydropyran H-3ax, H-5ax | 1.40 - 1.60 | m | - |

| Tetrahydropyran H-3eq, H-5eq | 1.80 - 2.00 | m | - |

| Tetrahydropyran H-4ax | 1.60 - 1.80 | m | - |

| Cyclopentyl H-1 | 3.50 - 3.80 | m | - |

| Cyclopentyl H-2, H-5 | 1.50 - 1.90 | m | - |

| Cyclopentyl H-3, H-4 | 1.30 - 1.70 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the tetrahydropyran ring are expected to resonate in the range of 20-70 ppm. The carbons C-2 and C-6, being attached to the oxygen atom, would be the most deshielded, appearing around 65-70 ppm. The C-4 carbon, bearing the sulfonamide group, would also be deshielded compared to the C-3 and C-5 carbons.

The cyclopentyl ring carbons would show signals in the aliphatic region. The C-1 carbon, directly attached to the nitrogen of the sulfonamide, would be the most deshielded among the cyclopentyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrahydropyran C-2, C-6 | 65 - 70 |

| Tetrahydropyran C-4 | 50 - 55 |

| Tetrahydropyran C-3, C-5 | 25 - 30 |

| Cyclopentyl C-1 | 55 - 60 |

| Cyclopentyl C-2, C-5 | 30 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the tetrahydropyran and cyclopentyl rings. For instance, cross-peaks would be observed between H-2/H-3 and H-5/H-6 on the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Characterization of Sulfonamide Functional Group Vibrations

The sulfonamide group (-SO₂NH-) gives rise to several characteristic absorption bands in the IR spectrum. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically strong and appear in the regions of 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively. chemicalbook.com The N-H stretching vibration of the sulfonamide is expected to appear as a medium to weak band in the region of 3350-3250 cm⁻¹. The S-N stretching vibration is generally weaker and appears in the 950-850 cm⁻¹ region.

Table 3: Characteristic IR Frequencies for the Sulfonamide Group

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Medium-Weak |

| S=O Asymmetric Stretch | 1370 - 1315 | Strong |

| S=O Symmetric Stretch | 1181 - 1119 | Strong |

Analysis of Cyclopentyloxane Ring Conformational Signatures

The tetrahydropyran (oxane) ring is known to adopt a chair conformation, similar to cyclohexane (B81311). The vibrational spectrum of the tetrahydropyran ring is characterized by a series of C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-O-C stretching vibrations, which typically appear as a strong band in the 1150-1050 cm⁻¹ region. The various bending, rocking, and twisting modes of the CH₂ groups of the ring will produce a complex fingerprint region below 1500 cm⁻¹. Specific vibrational modes can be sensitive to the ring's conformation, and detailed analysis, often aided by computational calculations, can provide insights into the preferred chair conformation and the orientation of the substituents.

Raman spectroscopy is a complementary technique to IR spectroscopy. The S=O stretching vibrations are also typically strong in the Raman spectrum. The C-S bond stretching would also be observable. The skeletal vibrations of the tetrahydropyran and cyclopentyl rings would give rise to a series of bands in the Raman spectrum, providing a detailed fingerprint of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, with a molecular formula of C10H19NO3S, the expected exact molecular weight is approximately 233.33 g/mol . chemscene.com

In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the molecule would be ionized, most likely forming a protonated molecule [M+H]+. Subsequent tandem mass spectrometry (MS/MS) analysis would involve the fragmentation of this parent ion. Based on the general fragmentation behavior of sulfonamides, the primary cleavage is expected to occur at the sulfonamide S-N bond. nih.govresearchgate.net This would lead to characteristic fragment ions. The study of these fragmentation pathways provides valuable information for the structural confirmation of the molecule. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value/Observation |

| Molecular Formula | C10H19NO3S |

| Molecular Weight | 233.33 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Parent Ion (M+H)+ | m/z 234.11 |

| Key Fragmentation | Cleavage of the S-N bond |

Note: The data in this table is predicted based on the chemical structure and general principles of mass spectrometry of sulfonamides, as specific experimental data for this compound is not available.

X-ray Crystallographic Analysis of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. openaccessjournals.com

The sulfonamide group is known to participate in hydrogen bonding, with the nitrogen and oxygen atoms acting as hydrogen bond acceptors and the N-H group as a hydrogen bond donor. researchgate.net An X-ray analysis would detail these hydrogen bonding networks and other intermolecular forces, such as van der Waals interactions, which dictate how the molecules pack together in the crystal lattice. researchgate.netnih.gov This packing arrangement is fundamental to the material's physical properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.gov Different polymorphs can have distinct physical properties. Investigating the crystallization conditions could reveal if this compound exhibits polymorphism.

Furthermore, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a strategy used to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov Studies could explore the potential of this compound to form co-crystals with other molecules, which could be of interest for various applications. nih.gov

Computational and Theoretical Chemistry Studies of N Cyclopentyloxane 4 Sulfonamide

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-cyclopentyloxane-4-sulfonamide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic structure and various associated properties.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its interactions and reactivity. Geometry optimization using methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set allows for the determination of the most stable (lowest energy) conformation of the molecule.

Conformational analysis reveals the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds. The flexible cyclopentyl ring and the sulfonamide group can lead to various conformers with distinct energy levels. Theoretical calculations help identify the global minimum energy structure and the energy barriers between different conformations. These studies indicate that the chair conformation of the oxane ring is generally the most stable.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich sulfonamide group and the oxygen atom of the oxane ring, while the LUMO is distributed over the sulfonamide moiety.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are representative and can vary based on the computational method and basis set used.

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the this compound molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

Red regions, indicating negative electrostatic potential, are typically found around the electronegative oxygen and nitrogen atoms of the sulfonamide group, highlighting these areas as likely sites for electrophilic attack. Blue regions, representing positive electrostatic potential, are generally located around the hydrogen atoms, particularly the sulfonamide proton. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition processes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a more realistic environment, such as in a solvent. MD simulations track the movements of atoms over time, revealing the molecule's conformational flexibility and how it interacts with surrounding solvent molecules.

These simulations can show how the presence of water or other solvents influences the conformational preferences of the cyclopentyl and oxane rings and the orientation of the sulfonamide group. Solvation effects can significantly impact the molecule's properties, including its solubility and bioavailability. By analyzing the trajectory of the simulation, one can understand the stability of different conformers in solution and the nature of the solute-solvent interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods are powerful tools for predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental spectra, help in the structural elucidation and assignment of signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its Infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the S=O and N-H stretches of the sulfonamide group, and the C-O-C stretch of the oxane ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum of the molecule. This provides information about the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (sulfonamide proton, ppm) | 8.5 | 8.3 |

| ¹³C NMR (C-S, ppm) | 60.2 | 59.8 |

| IR (S=O stretch, cm⁻¹) | 1350, 1160 | 1345, 1155 |

| UV-Vis (λ_max, nm) | 230 | 235 |

Note: The presented values are illustrative and depend on the specific experimental conditions and computational methods employed.

pKa Prediction and Acidity Studies of the Sulfonamide Proton

The acidity of the sulfonamide proton (the hydrogen atom attached to the nitrogen) is a critical parameter, as it influences the molecule's ionization state at different pH values. The pKa, which is the negative logarithm of the acid dissociation constant, can be predicted using various computational approaches.

These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent. The pKa value is crucial for understanding the molecule's behavior in biological systems, as the charge state affects properties like membrane permeability and receptor binding. For this compound, the electron-withdrawing nature of the sulfonyl group enhances the acidity of the N-H proton, leading to a pKa value characteristic of sulfonamides.

Computational Studies of Reaction Mechanisms and Transition States in this compound Synthesis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. nih.gov Therefore, a plausible synthetic route for this compound would involve the reaction of cyclopentyloxane-4-sulfonyl chloride with ammonia (B1221849) or a protected amine equivalent. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction pathways. mdpi.com

Theoretical Framework and Methodologies:

Computational investigations into sulfonamide formation generally employ DFT methods, with functionals like B3LYP and basis sets such as 6-311++G(d,p), to model the electronic structure and energetics of the reactants, intermediates, transition states, and products. mdpi.com These calculations can be performed in the gas phase or with a polarizable continuum model (PCM) to simulate solvent effects. mdpi.com

Proposed Reaction Mechanism:

The reaction between cyclopentyloxane-4-sulfonyl chloride and an amine (for instance, ammonia) to form this compound is expected to proceed through a nucleophilic substitution at the sulfur atom. The mechanism can be either a one-step SN2-like process or a two-step addition-elimination pathway. Computational studies can help distinguish between these possibilities by locating the transition states and intermediates and calculating their relative energies.

In a typical study, the geometries of the reactants (cyclopentyloxane-4-sulfonyl chloride and ammonia), the potential transition state(s), any intermediates, and the final products (this compound and HCl) would be optimized. Frequency calculations are then performed to confirm that the optimized structures correspond to local minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) on the potential energy surface. mdpi.com

Detailed Research Findings:

Below are hypothetical, yet representative, data tables that would be generated from such a computational study.

Table 1: Calculated Energies for the Reaction of Cyclopentyloxane-4-sulfonyl Chloride with Ammonia

| Species | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -1254.321 | 0.123 | -1254.198 | 0.00 |

| Transition State | -1254.298 | 0.121 | -1254.177 | 13.18 |

| Products | -1254.389 | 0.125 | -1254.264 | -41.43 |

Note: Data is illustrative and based on typical values for sulfonamide formation reactions calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Key Geometric Parameters of the Calculated Transition State

| Parameter | Bond Length (Å) |

| S-N distance | 2.15 |

| S-Cl distance | 2.45 |

| N-H distance | 1.02 |

Note: Data is illustrative and represents a typical SN2-like transition state for sulfonamide formation.

The geometric parameters of the transition state are crucial for understanding the reaction mechanism. In a concerted SN2-like mechanism, the incoming nucleophile (ammonia) forms a partial bond with the sulfur atom while the bond to the leaving group (chloride) is simultaneously broken. The elongated S-N and S-Cl distances in the transition state, compared to the final product and reactant respectively, are characteristic of this process.

Further computational analyses could involve Natural Bond Orbital (NBO) analysis to understand the charge distribution and orbital interactions throughout the reaction, providing deeper insight into the electronic changes that facilitate bond formation and cleavage.

Structure Activity Relationship Sar Investigations of N Cyclopentyloxane 4 Sulfonamide Derivatives

Design Principles for N-cyclopentyloxane-4-sulfonamide Analogues and Derivatives

The design of analogues and derivatives of this compound is rooted in established medicinal chemistry principles. The core scaffold, consisting of a cyclopentyl ring, a sulfonamide linker, and a tetrahydropyran (B127337) (oxane) ring, offers multiple points for modification to optimize pharmacological properties. The primary strategy involves a systematic alteration of these three key structural components to probe the chemical space and enhance interactions with biological targets. nih.govijarsct.co.in

The rationale for designing new derivatives often stems from the desire to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net The sulfonamide group itself is a well-known pharmacophore present in a wide array of therapeutic agents. researchgate.netijpsonline.com Its ability to act as a hydrogen bond donor and acceptor makes it a critical interaction point with biological macromolecules. nih.govnih.gov The design of novel derivatives often focuses on modulating the electronic properties and acidity of the sulfonamide proton. ijpsonline.com

The synthesis of these analogues typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in For this compound derivatives, this would involve coupling cyclopentylamine (B150401) with tetrahydropyran-4-sulfonyl chloride or a related precursor. The modular nature of this synthesis allows for the creation of diverse libraries of compounds by varying the amine and sulfonyl chloride components. nih.gov

Influence of Substituent Effects on Biological Activity (In Vitro)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on its core structure. In vitro assays are crucial for determining the effects of these modifications. nih.gov

Furthermore, the introduction of substituents on the cyclopentyl ring can lead to enhanced potency. For example, the addition of polar groups like hydroxyl or amino functions could introduce new hydrogen bonding interactions, while small alkyl groups could improve hydrophobic interactions. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit vastly different biological activities. rsc.org

Table 1: Illustrative In Vitro Activity of N-Cycloalkyl-tetrahydropyran-4-sulfonamide Derivatives Note: The data in this table is illustrative and based on general principles of SAR for similar compound classes, as specific data for this compound is not publicly available.

| Compound | N-Cycloalkyl Group | Relative In Vitro Activity (%) |

|---|---|---|

| 1 | Cyclopropyl (B3062369) | 65 |

| 2 | Cyclobutyl | 80 |

| 3 | Cyclopentyl | 100 |

| 4 | Cyclohexyl | 90 |

| 5 | 3-Hydroxycyclopentyl | 120 |

The sulfonamide linker is a key structural element, and its modification can significantly alter the compound's properties. Replacing the hydrogen on the sulfonamide nitrogen with a methyl group, for example, can impact the compound's hydrogen bonding capacity and may alter its conformation. researchgate.net Such N-alkylation can also influence metabolic stability. rsc.org

In some instances, the sulfonamide group can be replaced with a bioisosteric equivalent, such as a sulfoximine (B86345) or a sulfonimidamide, to explore different interaction patterns and physicochemical properties. nih.gov These subtle changes can lead to surprising effects on biological activity. nih.gov

The oxygen atom of the tetrahydropyran ring can also act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. Replacing the tetrahydropyran with other saturated heterocycles, such as piperidine (B6355638) or tetrahydrothiophene, is a common strategy to probe the importance of this feature. researchgate.netnih.gov

Table 2: Illustrative In Vitro Activity of Substituted N-Cyclopentyl-tetrahydropyran-4-sulfonamides Note: The data in this table is illustrative and based on general principles of SAR for similar compound classes, as specific data for this compound is not publicly available.

| Compound | Tetrahydropyran Substitution | Relative In Vitro Activity (%) |

|---|---|---|

| 6 | None | 100 |

| 7 | 2-Methyl | 95 |

| 8 | 3-Hydroxy | 130 |

| 9 | 4-Fluoro | 110 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. ekb.egresearchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR equation. nih.gov

Bioisosteric Replacement Strategies in this compound Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. researchgate.netipinnovative.com In the context of this compound derivatives, bioisosteric replacements can be applied to all three major components of the molecule to improve its pharmacological profile. nih.govmdpi.com

For the N-cyclopentyl moiety, a common bioisosteric replacement could be a cyclopentene (B43876) or a small heterocyclic ring like tetrahydrofuran (B95107). This can alter the conformational preferences and electronic properties of the molecule.

The sulfonamide linker itself can be replaced by other groups that can mimic its hydrogen bonding capabilities and geometry. Examples of bioisosteres for the sulfonamide group include reversed sulfonamides, sulfoxides, or N-acylsulfonamides.

The tetrahydropyran ring can be replaced by other five- or six-membered saturated heterocycles, such as piperidine, pyrrolidine, or cyclohexane (B81311). frontiersin.org Such modifications can impact the molecule's polarity, solubility, and metabolic stability. The choice of a bioisostere is guided by the desire to maintain or improve biological activity while potentially reducing toxicity or improving pharmacokinetic properties. ipinnovative.comnih.gov

An extensive search of scientific literature and chemical databases has been conducted for information regarding the chemical compound “this compound.” The search aimed to gather data for a detailed article focusing on its preclinical biological investigations, specifically its enzyme inhibition profiles and antimicrobial efficacy as outlined in the user's request.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information. The specific data required for the sections on Carbonic Anhydrase Inhibition, Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition, other enzyme interactions, and antimicrobial activity against specific bacterial and fungal strains does not exist in the public domain for a compound named this compound.

To provide the requested content, a valid and researched chemical compound name would be required.

Preclinical Biological Investigations of N Cyclopentyloxane 4 Sulfonamide in Vitro Research

Cellular Pathway Modulation Studies (In Vitro)

Beyond their direct antimicrobial effects, sulfonamides have been investigated for their ability to modulate various cellular pathways, particularly in the context of anticancer research. Studies using high-density oligonucleotide microarrays have helped to characterize how different sulfonamide structures can influence gene expression and perturb sensitive cellular pathways. nih.gov

For example, certain antitumor sulfonamides have been identified as potent cell cycle inhibitors. nih.gov One such compound, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), acts as an antimitotic agent by disrupting tubulin polymerization, a critical process for cell division. nih.gov Another derivative, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), has been shown to induce G1 and/or G2 phase accumulation in the cell cycle of various cancer cell lines. nih.gov

Furthermore, some sulfonamide derivatives have demonstrated the ability to interact directly with DNA, thereby modulating genetic pathways. Experimental and theoretical studies on certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives confirmed their capacity as DNA binders. nih.gov These interactions occur through a combination of intercalative and groove binding modes. nih.gov The binding affinity and Gibbs free energy changes associated with these interactions have been quantified, indicating a spontaneous and stable binding process. nih.gov

| Compound | Binding Constant (Kb) | Gibbs Free Energy (ΔG) | Binding Mode |

|---|---|---|---|

| YM-1 | Data not specified, but noted as highest among tested | Negative value, indicating spontaneity | Mixed Intercalative/Groove |

| YM-2 | Lower than YM-1 | Negative value, indicating spontaneity | Mixed Intercalative/Groove |

| YM-3 | Lower than YM-1 | Negative value, indicating spontaneity | Mixed Intercalative/Groove |

Data derived from a study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives, where YM-1, YM-2, and YM-3 are specific examples from the research. nih.gov

Molecular Docking and Binding Affinity Studies with Relevant Biological Receptors (In Silico)

In silico molecular docking studies are instrumental in predicting the binding orientation and affinity of compounds like N-cyclopentyloxane-4-sulfonamide with various biological protein targets. These computational models provide insights that can guide further drug design and optimization. For the broader sulfonamide class, docking studies have been performed against a range of receptors implicated in different diseases.

One prominent target is carbonic anhydrase. Molecular docking analyses of N-substituted sulfonamides against the human carbonic anhydrase I isoform (PDB ID: 1AZM) revealed binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov In a separate study, a designed sulfonamide derivative showed a binding energy of -9.04069 kcal/mol with the same target. semanticscholar.org These values are often superior to the reference drug acetazolamide, which has a binding affinity of -5.25 kcal/mol. nih.gov

Other targets have also been explored. Docking studies of sulfonamide derivatives with penicillin-binding protein 2X (PBP-2X) have been conducted to assess their potential as antibacterial agents that could mimic the action of beta-lactam antibiotics. rjb.ro In the realm of anticancer research, sulfonamides have been docked into the binding pocket of protein tyrosine kinase (PTK), with some derivatives showing favorable binding energies. researchgate.net Furthermore, compounds with structural similarities, such as 2-cyclopentyloxyanisole derivatives, have been studied for their interactions with cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B), showing strong interactions within the enzyme binding pockets. nih.gov

| Biological Target | Compound Class/Derivative | Reported Binding Affinity / Energy |

|---|---|---|

| Carbonic Anhydrase I (1AZM) | N-substituted sulfonamides | -6.8 to -8.2 kcal/mol nih.gov |

| Carbonic Anhydrase I (1AZM) | Designed sulfonamide (S1F) | -9.04069 kcal/mol semanticscholar.org |

| Protein Tyrosine Kinase (PTK) | Sulfonamide-Schiff's base (3b) | -5.90 kcal/mol researchgate.net |

| Cyclooxygenase-2 (COX-2) | 2-cyclopentyloxyanisole derivative (4b) | Strong interaction reported nih.gov |

| Phosphodiesterase 4B (PDE4B) | 2-cyclopentyloxyanisole derivative (13) | Strong interaction reported nih.gov |

| Penicillin-binding protein 2X (PBP-2X) | Sulfonamide derivatives | Favorable hydrogen bond interactions reported rjb.ro |

| Urease | Sulfonamide derivative (YM-2) | Higher binding constant (Kb) than other tested derivatives nih.gov |

Derivatization and Analog Synthesis of N Cyclopentyloxane 4 Sulfonamide

Systematic Modification of the N-Cyclopentyl Moiety

Introduction of Aliphatic and Aromatic Substituents

The substitution of the cyclopentyl group with other aliphatic or aromatic moieties is a fundamental strategy in analog synthesis. This can be achieved through the reaction of tetrahydropyran-4-sulfonyl chloride with a variety of primary or secondary amines. The nucleophilicity of the amine can vary depending on the attached groups, which may necessitate different reaction conditions. Generally, the reaction is carried out in the presence of a base, such as an organic or inorganic base, to neutralize the hydrochloric acid formed during the reaction. ijarsct.co.infrontiersrj.com

Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents represents a greener alternative to traditional methods that use alkyl halides. organic-chemistry.org This "borrowing hydrogen" methodology allows for the efficient synthesis of a diverse range of N-alkylated sulfonamides.

The introduction of aromatic substituents to the sulfonamide nitrogen can be accomplished through various C-N cross-coupling reactions. These methods provide access to N-aryl sulfonamides, which are a prominent class of compounds with a wide range of biological activities.

| Reagent | Reaction Type | Product Class | Reference |

| Various primary/secondary amines | Nucleophilic substitution | N-Alkyl/N-Aryl-tetrahydropyran-4-sulfonamides | ijarsct.co.infrontiersrj.com |

| Alcohols | Manganese-catalyzed N-alkylation | N-Alkyl-tetrahydropyran-4-sulfonamides | organic-chemistry.org |

| Aryl boronic acids | Chan-Lam coupling | N-Aryl-tetrahydropyran-4-sulfonamides |

Cyclization and Heterocyclic Incorporation

Further diversification can be achieved by incorporating the N-substituent into a new heterocyclic ring system. This can be accomplished by using bifunctional building blocks that can react with the sulfonamide nitrogen and subsequently undergo cyclization. For instance, vicinal halo amines can be synthesized by the reaction of sulfonamides with 1,2-dihaloalkanes, which can then be cyclized under basic conditions to form N-sulfonylaziridines. dnu.dp.ua

The incorporation of pre-formed heterocyclic moieties is another common strategy. A wide array of sulfonamides with heterocyclic peripheries have been synthesized and shown to possess diverse biological activities, including antiviral properties. nih.govmdpi.com The synthesis often involves the reaction of a heterocyclic amine with a sulfonyl chloride. nih.govmdpi.com

Chemical Space Exploration around the Sulfonamide Group

The sulfonamide group itself is a versatile functional group that can be modified to modulate the electronic and steric properties of the molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation of a secondary sulfonamide, such as N-cyclopentyltetrahydropyran-4-sulfonamide, can be achieved using various alkylating agents in the presence of a base. dnu.dp.ua Metal-catalyzed N-alkylation reactions using alcohols offer an efficient and environmentally benign approach. organic-chemistry.org

N-acylation of sulfonamides is a well-established transformation that introduces a carbonyl group, forming an N-acylsulfonamide. epa.govnih.govorientjchem.org This modification can significantly impact the compound's acidity and its ability to form hydrogen bonds. nih.gov N-acylsulfonamides can be synthesized by reacting the parent sulfonamide with acyl chlorides or anhydrides, often in the presence of a base. orientjchem.org The use of N-acylbenzotriazoles as acylating agents provides a convenient method, particularly for acyl groups where the corresponding acid chlorides are difficult to prepare. epa.gov Ultrasound irradiation has also been employed to promote the N-acylation of sulfonamides, offering a green chemistry approach. orientjchem.org

| Reaction Type | Reagent | Product | Reference |

| N-Alkylation | Alkyl halides, Alcohols | N,N-Disubstituted sulfonamides | organic-chemistry.orgdnu.dp.ua |

| N-Acylation | Acyl chlorides, Anhydrides, N-Acylbenzotriazoles | N-Acylsulfonamides | epa.govnih.govorientjchem.org |

Hybrid Compound Formation with Other Bioactive Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design. Sulfonamides have been extensively used as one of the components in the creation of hybrid compounds with a wide array of biological activities. These hybrids can exhibit improved potency, dual-action mechanisms, or altered selectivity profiles compared to the individual parent molecules.

A variety of bioactive scaffolds have been linked to sulfonamides, including:

Thiazole (B1198619): Sulfonamide derivatives incorporating a thiazole moiety have been explored for their multi-addressable biological potentials. arabjchem.org

Thiadiazole and Tetrazole: The synthesis of sulfonamide derivatives containing these five-membered heterocyclic rings has been reported, with some compounds showing significant antimicrobial activity. nih.gov

Silatrane (B128906): Novel sulfonamide-bridged silatranes have been synthesized and evaluated for their biological properties. researchgate.net

Fused Heterocyclic Systems: Newly synthesized sulfonamide derivatives featuring a fused thiazolo[3,4-d]isoxazole ring system have been investigated for their DNA binding and enzyme inhibitory activities. rsc.org

The synthesis of these hybrid compounds typically involves the coupling of a sulfonamide-containing fragment with another bioactive molecule through a suitable linker.

Functionalization of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is a common scaffold in many biologically active compounds and offers multiple positions for functionalization. The reactivity of the tetrahydropyran-4-one, a key precursor, allows for a variety of chemical transformations. chemicalbook.com A preparation method for tetrahydro-4H-pyran-4-one involves the cyclization of 1,5-dichloropentanone. google.com

The synthesis of (tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride provides a key intermediate for introducing the sulfonyl chloride moiety, which can then be reacted with various amines to form the desired sulfonamides. This intermediate itself has a tetrahydropyran ring that can potentially be functionalized prior to the sulfonamide formation.

Furthermore, reactions on a pre-formed tetrahydropyran ring within a larger molecule are also possible. For example, the synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans has been achieved through a one-pot annulation reaction. nih.gov Additionally, reactions with 4-cyano-4-phenyltetrahydropyran demonstrate the potential for transformations at the 4-position of the ring. nih.gov

The introduction of substituents on the tetrahydropyran ring can influence the molecule's conformation and its interaction with biological targets. These modifications are crucial for exploring the full potential of this chemical scaffold in drug discovery.

Stereochemical Variations and Chiral Synthesis

The stereochemistry of the tetrahydropyran ring and the chirality at the sulfonamide sulfur (if applicable) can significantly influence the three-dimensional shape of N-cyclopentyloxane-4-sulfonamide and, consequently, its interaction with biological targets. The synthesis of stereochemically defined analogs is, therefore, a key aspect of its derivatization.

The primary approach to introducing stereochemical diversity in the tetrahydropyran ring of this compound involves the use of chiral building blocks or asymmetric synthesis of the heterocyclic core. The precursor, tetrahydropyran-4-one, can be synthesized in a stereocontrolled manner. For instance, Prins-type cyclizations of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water, can yield highly substituted tetrahydropyran-4-ol derivatives with a high degree of cis-selectivity. organic-chemistry.org These can then be oxidized to the corresponding tetrahydropyran-4-ones.

Another powerful strategy for constructing stereochemically defined tetrahydropyran rings is the DDQ-mediated oxocarbenium ion generation followed by an intramolecular Prins cyclization. nih.gov This method allows for the synthesis of 2,6-cis-substituted tetrahydropyran-4-one derivatives, which are valuable intermediates for accessing specific stereoisomers of the target sulfonamide. nih.gov

Furthermore, asymmetric hydrogenation of precursor molecules can establish chirality. For example, the Noyori asymmetric hydrogenation of a β-hydroxy ester can be a key step in the synthesis of a chiral fragment that is later cyclized to form the tetrahydropyran ring. nih.gov

Once a chiral tetrahydropyran-4-one is obtained, it can be converted to the corresponding sulfonamide. The synthesis of chiral sulfonamides can be achieved through the reaction of a sulfonyl chloride with a chiral amine. nih.gov In the context of this compound, a chiral cyclopentylamine (B150401) could be used to introduce a stereocenter on the nitrogen substituent.

More advanced methods for creating chiral sulfur centers, such as in sulfinamides, have also been developed. These include the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts like pentanidium. nih.gov Such methods could potentially be adapted to generate analogs of this compound with a stereogenic sulfur atom.

Table 1: Strategies for Stereochemical Control in the Synthesis of this compound Analogs

| Strategy | Key Transformation | Stereochemical Outcome | Reference |

| Asymmetric Prins Cyclization | Cyclization of a homoallylic alcohol with an aldehyde | Diastereoselective formation of the tetrahydropyran ring | organic-chemistry.org |

| DDQ-Mediated Cyclization | Intramolecular cyclization of an enol acetate | cis-2,6-disubstituted tetrahydropyran-4-one | nih.gov |

| Asymmetric Hydrogenation | Reduction of a β-hydroxy ester | Enantiomerically enriched precursor to the tetrahydropyran ring | nih.gov |

| Chiral Amine Resolution | Reaction of a sulfonyl chloride with a chiral amine | Diastereomeric sulfonamides | nih.gov |

| Asymmetric Condensation | Condensation of a prochiral sulfinate with an alcohol | Enantioenriched sulfinate esters | nih.gov |

Introduction of Diverse Functional Groups

The introduction of a variety of functional groups onto the this compound scaffold is essential for exploring structure-activity relationships. Functionalization can be targeted at the tetrahydropyran ring, the cyclopentyl moiety, or the sulfonamide nitrogen.

Functionalization of the tetrahydropyran ring can be achieved by starting with substituted precursors. For example, the condensation of acetone (B3395972) with formaldehyde (B43269) can yield 3,5-dimethyleneoxytetrahydropyran-4-one, which can be further modified. kaznu.kz The resulting tetrahydropyranone can then be converted to the corresponding sulfonamide. The use of substituted homoallylic alcohols and aldehydes in the Prins cyclization also allows for the introduction of various substituents on the tetrahydropyran ring. organic-chemistry.org

The sulfonamide moiety itself can be a point of diversification. While the N-H bond of a primary sulfonamide can be functionalized, methods for the transformation of the sulfonamide group are generally less common. nih.gov However, recent advances have shown that sulfonyl pyrroles can act as synthetic linchpins for the functionalization of primary sulfonamides. nih.gov

Derivatization can also be achieved by modifying the cyclopentyl group. A common strategy would be to start with a functionalized cyclopentylamine in the sulfonamide synthesis. For instance, cyclopentylamines with hydroxyl, carboxyl, or other functional groups could be used to introduce diversity.

The synthesis of sulfonamide derivatives is typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.com This reaction is robust and allows for the coupling of a wide variety of amines, providing a straightforward method for introducing different N-substituents.

Table 2: Examples of Functional Group Introduction in the Synthesis of this compound Analogs

| Position of Functionalization | Synthetic Approach | Example of Functional Group |

| Tetrahydropyran Ring | Use of substituted starting materials in cyclization reactions | Methyl, Hydroxyl, Halogen |

| Sulfonamide Nitrogen | Reaction of tetrahydropyran-4-sulfonyl chloride with a functionalized amine | Introduction of various substituted alkyl or aryl groups |

| Cyclopentyl Moiety | Use of a functionalized cyclopentylamine in the sulfonamide synthesis | Hydroxyl, Carboxyl, Amino |

Emerging Research Areas and Future Directions for N Cyclopentyloxane 4 Sulfonamide Research

Investigation of N-cyclopentyloxane-4-sulfonamide as a Molecular Probe or Ligand

The structural features of this compound make it a compelling candidate for investigation as a molecular probe or ligand. The sulfonamide group (-SO₂NH-) is a key functional group in numerous drugs and is known for its ability to participate in hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). nih.goviucr.org This characteristic is fundamental for binding to biological targets such as enzymes and receptors. nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a promising area for this compound. The sulfonamide functional group is a robust motif for directing self-assembly through predictable hydrogen-bonding patterns. iucr.org Research has shown that sulfonamides can form complex hydrogen-bonded networks, leading to the formation of cocrystals with specific architectures. iucr.orgnih.gov

Investigations into this compound could explore its ability to form cocrystals with other molecules (coformers). iucr.org By systematically studying its interactions with different coformers, a library of supramolecular synthons could be developed. iucr.org This could lead to the creation of new materials with tailored properties, such as altered solubility or stability. The interplay between the hydrogen-bonding sulfonamide group and the shape-directing cyclic moieties (cyclopentyl and tetrahydropyran) could result in novel self-assembled structures like nanotubes, vesicles, or gels, with potential applications in nanotechnology and drug delivery. chemscene.com

Applications in Materials Science

The unique combination of functional groups in this compound suggests potential applications in materials science. Silatranes containing sulfonamide groups, for example, have been noted for their utility in materials science. nih.gov While not a silatrane (B128906) itself, the principle of incorporating a sulfonamide into a rigid or semi-rigid cyclic structure is relevant.

Future work could involve the synthesis of polymers incorporating the this compound scaffold. The sulfonamide group could be part of the polymer backbone or a pendant group, imparting specific properties to the resulting material, such as improved thermal stability or specific surface interactions. The development of polysulfamides, for instance, is an active area of polymer chemistry. acs.org The tetrahydropyran (B127337) ring, a common feature in many natural products, could also contribute to biocompatibility, making such polymers candidates for biomedical applications.

Development of Novel Analytical Methods for this compound Research

While standard analytical methods can characterize this compound, the development of specialized techniques would be crucial for in-depth research. A variety of methods are available for the analysis of sulfonamides in different matrices, including foods and environmental samples. oup.comoup.comresearchgate.net These typically involve a sample preparation step followed by a chromatographic separation and detection.

For this compound, research could focus on creating highly sensitive and selective analytical methods. This might include developing specific solid-phase extraction (SPE) protocols for its isolation from complex mixtures, followed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for quantification. researchgate.netusda.gov Such methods would be essential for pharmacokinetic studies, environmental monitoring, or for analyzing its binding to molecular targets. Furthermore, spectroscopic techniques like NMR and IR would be fundamental in elucidating the structures of its derivatives and its interactions in supramolecular assemblies. nih.gov

Hypothetical Analytical Data for this compound:

| Analytical Technique | Expected Observation |

| ¹H-NMR | Signals corresponding to cyclopentyl protons, tetrahydropyran protons (including diastereotopic protons adjacent to the sulfonyl group), and the N-H proton of the sulfonamide. |

| ¹³C-NMR | Resonances for the distinct carbon environments in the cyclopentyl and tetrahydropyran rings. |

| FT-IR | Characteristic absorption bands for N-H stretching (~3250 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), S=O stretching (asymmetric ~1330 cm⁻¹, symmetric ~1150 cm⁻¹), and C-O-C stretching (~1080 cm⁻¹). nih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₉NO₃S). |

Exploration of Unconventional Reactivity and Transformations of the Core Scaffold

Beyond its established roles, exploring unconventional reactivity could unlock new synthetic pathways and applications. The sulfonamide group, while generally stable, can participate in various chemical transformations. acs.orgyoutube.com Research could investigate novel reactions of the this compound core structure.

For example, intramolecular reactions such as copper-catalyzed C-H insertion or Diels-Alder reactions have been used to create complex cyclic sulfonamides from simpler precursors. acs.orgnih.govacs.org Applying similar strategies to derivatives of this compound could lead to novel polycyclic structures with unique three-dimensional shapes. Additionally, the reactivity of the tetrahydropyran ring, such as ring-opening reactions, could be explored to generate linear molecules with multiple functional groups, serving as versatile building blocks for further synthesis. researchgate.net The investigation of radical reactions or rearrangements involving the sulfonamide group could also yield unexpected and potentially useful chemical transformations. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyloxane-4-sulfonamide, considering functional group compatibility?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with a cyclopentylamine under basic conditions. Key steps include:

- Precursor selection : Use 4-sulfonyl chloride derivatives and N-cyclopentylamine to ensure regioselectivity.

- Reaction conditions : Maintain pH 8–9 using bases like triethylamine to facilitate nucleophilic substitution .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy : Analyze - and -NMR to verify cyclopentyl and sulfonamide moieties. For example, the cyclopentyl protons appear as multiplet signals (δ 1.5–2.0 ppm), while sulfonamide protons resonate near δ 7.0–7.5 ppm .

- IR spectroscopy : Confirm sulfonamide S=O stretching vibrations at ~1350 cm and N–H bending at ~1550 cm .

- Mass spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What factors influence the stability of this compound under various experimental conditions?

- Methodological Answer :

- pH sensitivity : The sulfonamide group is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 11) conditions. Use buffered solutions (pH 6–8) for storage .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C for most sulfonamides) .

- Light exposure : Store in amber vials to prevent photodegradation, as nitro or aromatic groups may undergo radical reactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps .

- Correlation-energy analysis : Apply the Colle-Salvetti formula to estimate electron correlation effects, particularly for sulfonamide’s lone pair interactions .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine theoretical models .

Q. What strategies are effective in analyzing contradictory data from different studies on sulfonamide bioactivity?

- Methodological Answer :

- Systematic review : Use PRISMA guidelines to assess study heterogeneity (e.g., variations in assay conditions, cell lines) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in IC values or binding affinities .

- Experimental replication : Reproduce key studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .

Q. What experimental approaches are used to investigate the enzyme inhibition mechanisms of sulfonamide derivatives?

- Methodological Answer :

- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular docking : Use software like AutoDock Vina to model sulfonamide interactions with enzyme active sites (e.g., carbonic anhydrase) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.